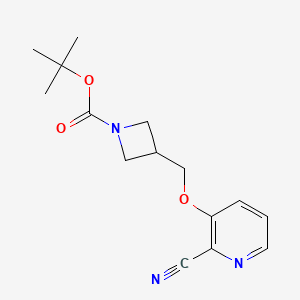![molecular formula C13H11N3O B3008958 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 73933-54-7](/img/structure/B3008958.png)
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
Descripción general
Descripción
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, also known as PIM-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. PIM-1 has been shown to have a significant impact on cell proliferation, survival, and differentiation, making it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has also been shown to regulate the activity of various transcription factors, including c-Myc, p53, and NF-κB.
Biochemical and Physiological Effects:
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation, survival, and differentiation. In cancer cells, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to promote cell survival and resistance to chemotherapy. In cardiac cells, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to regulate cardiac hypertrophy and heart failure. In viral infections, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its potency and specificity as an inhibitor. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on various signaling pathways and transcription factors, making it a valuable tool for studying these pathways in vitro. However, one of the limitations of using 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its potential toxicity and off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, including:
1. Further studies on the molecular mechanisms of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibition and its impact on various signaling pathways and transcription factors.
2. Development of more potent and selective 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors for use in preclinical and clinical studies.
3. Investigation of the potential therapeutic applications of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in various diseases, including cancer, cardiovascular disease, and viral infections.
4. Exploration of the potential synergy between 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors and other targeted therapies, such as chemotherapy and immunotherapy.
5. Development of novel drug delivery systems for 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibitors to improve their efficacy and reduce potential toxicity.
Conclusion:
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation, survival, and differentiation, making it an attractive target for drug development. Further research is needed to fully understand the molecular mechanisms of 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one inhibition and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and viral infections. In cancer research, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to have a significant impact on cell proliferation and survival in various types of cancer, including leukemia, lymphoma, and solid tumors. In cardiovascular research, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to play a role in the regulation of cardiac hypertrophy and heart failure. In viral infections, 1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Propiedades
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-15-11-5-1-2-6-12(11)16(13)9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFECACYVXJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
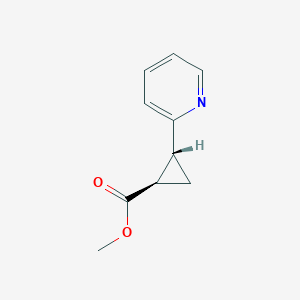

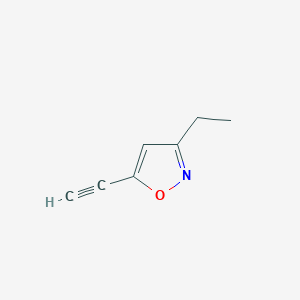
![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)
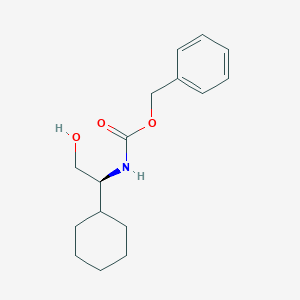
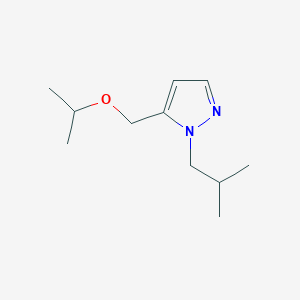
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)
